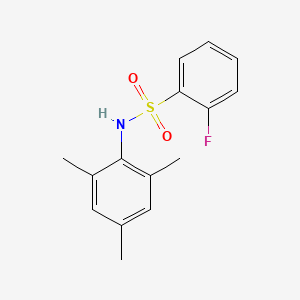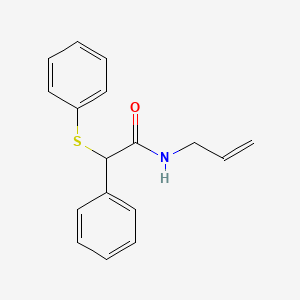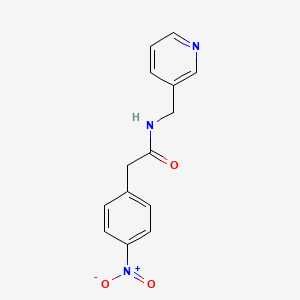![molecular formula C16H20N2O3S B10973206 5-[(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10973206.png)
5-[(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a cyano group, a hexahydrocycloocta[b]thiophene ring, and an oxopentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid typically involves multiple steps:
Formation of the Hexahydrocycloocta[b]thiophene Ring: This can be achieved through a series of cyclization reactions starting from simple precursors such as cyclooctene and sulfur sources.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Attachment of the Amino Group: The amino group can be introduced through amination reactions, often using amine precursors.
Formation of the Oxopentanoic Acid Moiety: This can be synthesized through oxidation reactions of pentanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas can be used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products may include primary amines.
Substitution: Products can vary widely depending on the specific reagents used, but may include alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological processes.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.
Industry
In industry, the compound may be used in the development of new materials with unique properties. Its structural features can be exploited to create polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-[(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s ability to undergo various chemical reactions allows it to modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid
- This compound derivatives
- Other hexahydrocycloocta[b]thiophene compounds
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H20N2O3S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H20N2O3S/c17-10-12-11-6-3-1-2-4-7-13(11)22-16(12)18-14(19)8-5-9-15(20)21/h1-9H2,(H,18,19)(H,20,21) |
InChI Key |
DBOFZEABJUMFSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)CCCC(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-3-[(3-methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B10973124.png)
![1-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10973129.png)


![4-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10973144.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-(3-bromophenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B10973145.png)
![1-[(4-Methylphenyl)sulfonyl]-4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazine](/img/structure/B10973152.png)
![[1-(2-{[3-Carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B10973158.png)

![N-[4-(dimethylamino)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B10973193.png)
![4-chloro-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B10973198.png)

![N-(2-nitrophenyl)-2-{[4-(tetrahydrofuran-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10973208.png)
![{4-[(Naphthalen-1-yloxy)methyl]phenyl}(pyrrolidin-1-yl)methanone](/img/structure/B10973213.png)
